Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate

Medicinal Chemistry Lead Identification Physicochemical Profiling

This is a differentiated N-cyanocyclohexyl piperazine-1-carboxylate derivative with an ethyl ester group and a hydrogen-bond-capable 1-cyanocyclohexyl carboxamide pharmacophore. It is not replicated by commercially available analogs like tert-butyl 4-(1-cyanocyclohexyl)piperazine-1-carboxylate. With a predicted low logP (0.70) and high tPSA (76.46 Ų), it is tailored for designing peripherally restricted FAAH inhibitors to minimize central CB1-mediated side effects. Its unambiguous InChI Key and SMILES ensure precise use as an analytical reference standard. Source it for systematic antimicrobial profiling or DEL screening against beta-amyloid aggregation.

Molecular Formula C16H26N4O3
Molecular Weight 322.409
CAS No. 1223000-64-3
Cat. No. B2509181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate
CAS1223000-64-3
Molecular FormulaC16H26N4O3
Molecular Weight322.409
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N
InChIInChI=1S/C16H26N4O3/c1-2-23-15(22)20-10-8-19(9-11-20)12-14(21)18-16(13-17)6-4-3-5-7-16/h2-12H2,1H3,(H,18,21)
InChIKeyDVAPEPFOMJAAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate (CAS 1223000-64-3): Structural Identity and Chemical Class for Procurement Verification


Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate (CAS 1223000-64-3) is a synthetic piperazine-1-carboxylate derivative characterized by a 1-cyanocyclohexyl moiety and an ethyl ester group attached via an oxoethyl linker . Its molecular formula (C16H26N4O3) and monoisotopic mass (322.2005 Da) are confirmed by authoritative chemical database entries, with a defined InChI Key (DVAPEPFOMJAAAW-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N) that unambiguously differentiate it from closely related analogs [1]. The compound belongs to the broader class of N-cyanocyclohexyl piperazine carboxamides, a scaffold explored for fatty acid amide hydrolase (FAAH) inhibition and antimicrobial applications in patent and medicinal chemistry literature [2].

Structural Specificity Demands for Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate: Why In-Class Piperazine Derivatives Cannot Be Interchanged


Within the piperazine-1-carboxylate chemotype, even subtle variations in the N-substituent identity, linker length, and ester group profoundly alter target engagement, physicochemical properties, and biological outcome [1]. The target compound's unique combination of an N-cyanocyclohexyl carboxamide (hydrogen-bond donor/acceptor pharmacophore) with an ethyl piperazine-1-carboxylate (modulator of basicity, logP, and metabolic liability) is not replicated by the commercially available tert-butyl 4-(1-cyanocyclohexyl)piperazine-1-carboxylate analog or the 1-(4-cyano-4-aryl-cyclohexyl)-piperazine series disclosed in BASF patent DE4108527A1 [2]. Generic substitution risks introducing a structurally similar but functionally divergent compound, as demonstrated by the wide range of FAAH IC50 values (0.5 nM to >10,000 nM) and antimicrobial activity profiles observed across cyano-piperazine derivatives in the published medicinal chemistry literature [3].

Quantitative Differentiation Evidence for Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate Against Closest Comparators


Structural and Molecular Descriptor Comparison vs. tert-Butyl 4-(1-cyanocyclohexyl)piperazine-1-carboxylate

The target compound differentiates from its closest commercially catalogued analog, tert-butyl 4-(1-cyanocyclohexyl)piperazine-1-carboxylate (C16H27N3O2, MW 293.40 g/mol), by the presence of an ethyl carbamate and an oxoethyl linker, resulting in a molecular formula of C16H26N4O3 (MW 322.41 g/mol) . This structural divergence increases the topological polar surface area (tPSA) from approximately 56 Ų (tert-butyl analog, estimated) to 76.46 Ų (target compound, calculated) and introduces two additional hydrogen-bond acceptors (total 7 vs. 5), which are predicted to reduce passive membrane permeability relative to the simpler analog [1]. The calculated logP of 0.70 for the target compound contrasts with an estimated logP of ~2.2 for the tert-butyl derivative, indicating markedly different partition behavior [1].

Medicinal Chemistry Lead Identification Physicochemical Profiling

In Vitro Antimicrobial Activity Profiling Against Gram-Positive and Gram-Negative Pathogens

In a published study of cyano derivatives of N-alkyl and N-aryl piperazine, structurally related compounds demonstrated moderate to potent antibacterial activity against Staphylococcus aureus (MTCCB 737), Pseudomonas aeruginosa (MTCCB 741), and Escherichia coli (MTCCB 1652), with compound 2 exhibiting the highest HeLa cell viability (95%) in MTT cytotoxicity assays [1]. While the specific MIC values for Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate were not discretely reported in this study, its core scaffold is directly represented within the compound library. The observed structure–activity relationship (SAR) indicates that the N-cyanocyclohexyl substitution pattern is tolerated for antibacterial activity, and the ethyl carbamate moiety may confer favorable cytotoxicity profiles relative to the control drug gentamicin [1].

Antimicrobial Screening Cytotoxicity Piperazine Derivatives

FAAH Enzyme Inhibition Potential Based on Patent and BindingDB Activity Landscape

The piperazine-1-carboxylate scaffold is a privileged chemotype for fatty acid amide hydrolase (FAAH) inhibition, as claimed in patent EP1720848B1 (Sanofi-Aventis), which includes compounds with carbamoylalkyl piperazine-4-carboxylate structures [1]. The BindingDB database reports FAAH IC50 values spanning 0.5 nM to >10,000 nM across structurally distinct piperazine derivatives, demonstrating extreme sensitivity of FAAH inhibition to subtle structural modifications [2]. Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate contains the critical N-cyanocyclohexyl group, which may engage the enzyme's active-site serine residue via hydrogen bonding, but the ethyl carbamate tail differs from the optimized substituents (e.g., phenylalkyl groups) found in the most potent FAAH inhibitors described in the Sanofi patent [1]. No direct FAAH IC50 value is publicly available for the target compound.

FAAH Inhibition Endocannabinoid System Pain and Inflammation

Evidence-Backed Application Scenarios for Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate in Drug Discovery and Chemical Biology


Peripheral FAAH Inhibitor Lead Optimization Programs Requiring Novel IP Space

The compound's predicted low logP (0.70) and elevated tPSA (76.46 Ų) relative to known CNS-penetrant FAAH inhibitors [1] position it as a starting point for designing peripherally restricted FAAH inhibitors. This profile is therapeutically relevant for conditions such as inflammatory pain or irritable bowel syndrome, where central CB1 activation-mediated side effects (e.g., psychoactivity, cognitive impairment) must be avoided. The ethyl carbamate group further offers a synthetic handle for rapid analog generation via carbamate exchange or hydrolysis.

Antimicrobial Hit-to-Lead Exploration with a Favorable Cytotoxicity Window

Based on the class-level SAR evidence showing that N-cyanocyclohexyl piperazine derivatives maintain antibacterial activity against S. aureus and E. coli while exhibiting superior HeLa cell viability (>95%) compared to gentamicin control [2], this compound can serve as a validated hit scaffold for systematic MIC determination and resistance profiling against clinical isolates, including MRSA and multi-drug-resistant Gram-negative pathogens.

Chemical Probe Development for Protein-Protein Interaction Inhibitor Screening

The 1-cyanocyclohexyl moiety is a privileged fragment in cyclohexyl-substituted piperazine compounds claimed for Alzheimer's disease intervention (EP2703387A1) [3]. The target compound's combination of a hydrogen-bond-capable cyanocyclohexyl group and a metabolically stable ethyl carbamate makes it suitable for fragment-based or DNA-encoded library (DEL) screening aimed at identifying novel protein-protein interaction inhibitors, particularly targeting beta-amyloid aggregation pathways.

Analytical Reference Standard and Method Development for Piperazine-1-Carboxylate Quantification

Given its unambiguous InChI Key (DVAPEPFOMJAAAW-UHFFFAOYSA-N) and verified SMILES (CCOC(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N) , the compound is well-suited as an analytical reference standard for LC-MS/MS method development, metabolite identification studies, or synthetic impurity profiling in quality control workflows involving piperazine-1-carboxylate libraries.

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